

Dimethylamino-PEG2-C2-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Dimethylamino-PEG2-C2-NH2

Cat. No.: B11914906

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In-Depth Technical Guide: Dimethylamino-PEG2-C2-NH2

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Dimethylamino-PEG2-C2-NH2**, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Dimethylamino-PEG2-C2-NH2 is a heterobifunctional linker containing a dimethylamino group and a primary amine, separated by a 2-unit polyethylene glycol (PEG) chain. This structure imparts water solubility and provides versatile conjugation points for the synthesis of complex molecules. Its primary application is in the field of targeted protein degradation, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, forming a PROTAC.

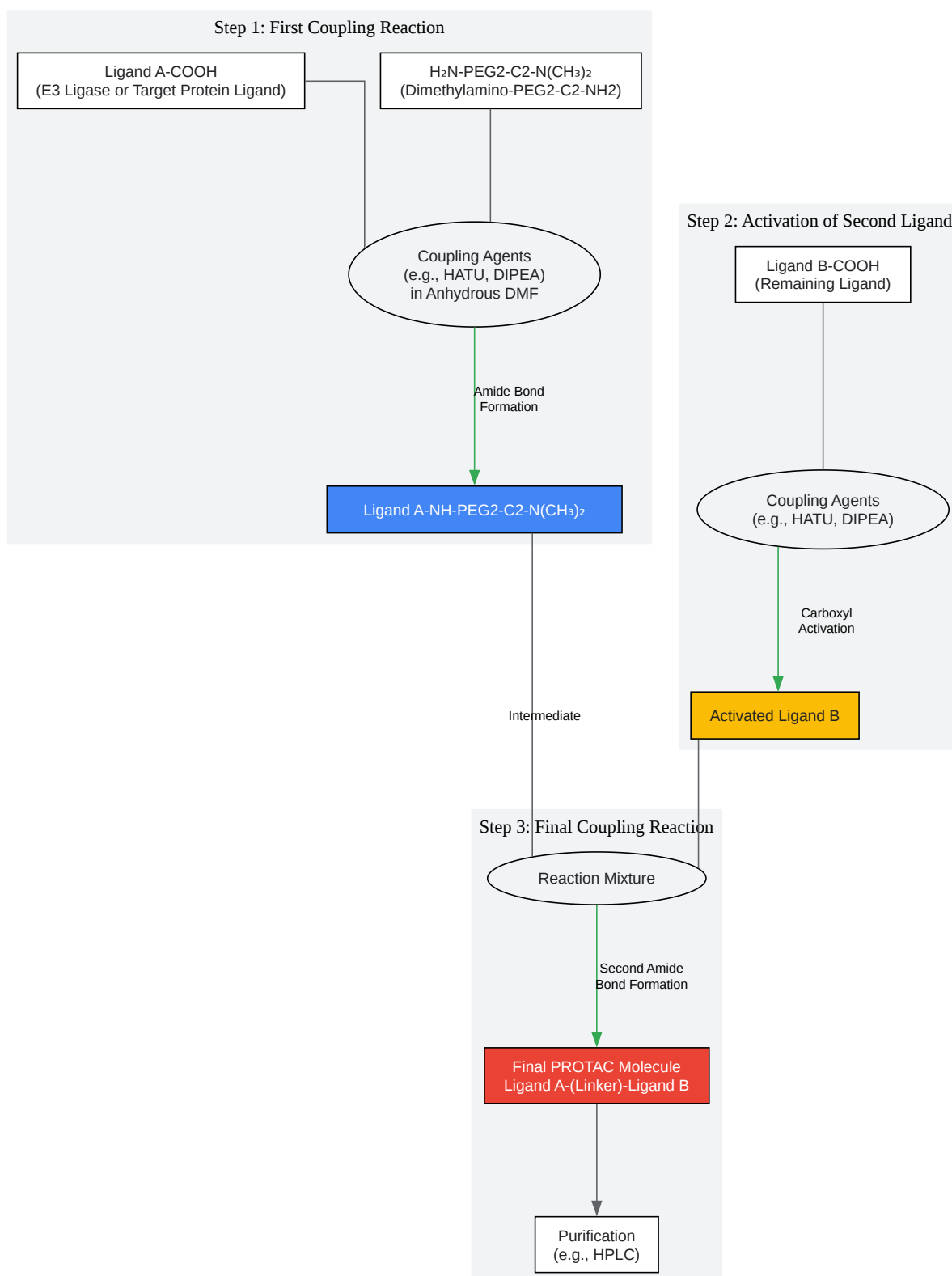
All essential quantitative data for this compound are summarized in the table below.

Property	Value
Chemical Formula	C ₈ H ₂₀ N ₂ O ₂
Molecular Weight	176.26 g/mol [1]
Exact Mass	176.15 g/mol [1]
IUPAC Name	2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine [1]
CAS Number	692782-62-0 [1] [2]

Role in PROTAC Synthesis: A Conceptual Workflow

The **Dimethylamino-PEG2-C2-NH₂** linker is integral to the modular synthesis of PROTACs. The primary amine serves as a nucleophile for coupling with an activated carboxylic acid (or other electrophilic functional group) on either the target protein ligand or the E3 ligase ligand. The dimethylamino group can remain as a tertiary amine or be used in other specific chemical transformations.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC via sequential amide bond formation, a common strategy employing amine-terminated PEG linkers.



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Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

While protocols must be optimized for specific substrates, the following section details a representative methodology for the synthesis of an amide-linked PROTAC using a terminal amine PEG linker. This process is generally conducted in a modular fashion.^[1]

Materials and Reagents

- Ligand A with a carboxylic acid functional group (e.g., E3 ligase ligand)
- **Dimethylamino-PEG2-C2-NH2**
- Ligand B with a carboxylic acid functional group (e.g., target protein ligand)
- Peptide coupling agent (e.g., HATU, HBTU)
- Non-nucleophilic base (e.g., DIPEA)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for workup and purification (e.g., Ethyl Acetate, LiCl solution, NaHCO₃, Brine, Na₂SO₄)
- Inert gas (Nitrogen or Argon)
- Analytical instruments (LC-MS, NMR)
- Purification system (Flash column chromatography or preparative HPLC)

Step 1: First Amide Coupling

This step couples the first ligand to the primary amine of the **Dimethylamino-PEG2-C2-NH2** linker.

- Preparation: Under an inert nitrogen atmosphere, dissolve Ligand A-COOH (1.0 equivalent) in anhydrous DMF.
- Activation: Add the coupling agent (e.g., HATU, 1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

- Coupling: Add **Dimethylamino-PEG2-C2-NH2** (1.1 eq.) to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by LC-MS to confirm the formation of the desired intermediate.
- Workup: Upon completion, dilute the mixture with ethyl acetate. Perform sequential washes with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography to yield the Ligand A-Linker intermediate.

Step 2: Second Amide Coupling

This final step conjugates the second ligand to the other end of the linker, which would typically require a pre-functionalized linker (e.g., with a protected amine or a different reactive group). For the specific linker in question, the workflow would be adapted based on the desired final structure and the reactivity of the dimethylamino group or by using a different linker with orthogonal protecting groups.

However, in a typical PROTAC synthesis where a bifunctional linker with two primary amines (one protected) is used, the second step involves deprotection followed by a repetition of the coupling procedure described in Step 1 with Ligand B-COOH.^[1] This modular approach allows for the systematic construction of the final PROTAC molecule. The final product is then purified, typically using preparative HPLC, and its identity is confirmed by LC-MS and NMR spectroscopy.^[1]

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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